5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQOGLQPVGOJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile typically involves the reaction of 5-bromo-2-hydroxybenzonitrile with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
5-Bromo-2-hydroxybenzonitrile+2-Chlorobenzyl chlorideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of potential drug candidates due to its unique chemical properties.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position and Polarity :
- The 2-(2-chlorobenzyloxy) group in the target compound introduces both steric bulk and electron-withdrawing effects due to the chlorine atom and ether oxygen. This contrasts with 5-Bromo-2-hydroxybenzonitrile , where the hydroxyl group enables hydrogen bonding (O–H⋯N interactions, 2.805–2.810 Å ), enhancing crystallinity and solubility in polar solvents.
- 5-Bromo-2-chlorobenzonitrile lacks oxygen-based substituents, resulting in higher lipophilicity (XLogP3: 2.7 ), making it suitable for hydrophobic environments.
Physicochemical Properties
- Melting Points and Stability :
Biological Activity
5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.69 g/mol. The compound features a bromine atom, a chlorobenzyl ether, and a nitrile functional group, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, leading to alterations in cellular pathways and biological responses. For instance, it has been noted for its potential to inhibit certain kinases involved in cancer cell proliferation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study investigating the structure-activity relationship (SAR) of related compounds found that modifications in the chemical structure could enhance their cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.0 |
| Compound B | A549 | 20.5 |
| This compound | PC3 | TBD |
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 50 |
| Staphylococcus aureus | 30 |
| Escherichia coli | Not effective |
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study explored the anticancer effects of various benzonitrile derivatives, including this compound. The findings suggested that the compound could induce apoptosis in cancer cells through caspase activation and modulation of the PI3K/Akt signaling pathway .
- Antimicrobial Screening : In another study focusing on the antimicrobial activity of several compounds, it was found that this compound exhibited selective inhibition against specific bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile?
- Methodological Answer : A two-step approach is often employed:
- Step 1 : Bromination of a precursor like 2-chlorobenzonitrile using N-bromosuccinimide (NBS) or bromine under controlled conditions to introduce the bromine substituent .
- Step 2 : Etherification via nucleophilic substitution, where the hydroxyl group of 2-chlorobenzyl alcohol reacts with a halogenated benzonitrile intermediate. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C facilitates this step .
- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and structural integrity. For example, the nitrile group (C≡N) appears as a singlet at ~110 ppm in ¹³C NMR .
- Infrared Spectroscopy (IR) : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., m/z 327.93 for [M+H]⁺) and isotopic patterns from bromine/chlorine .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare data from multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments. For instance, hydrogen bonding patterns in crystallography (O–H⋯N distances ~2.8 Å) should align with IR/NMR observations .
- Database Referencing : Use PubChem, CAS Common Chemistry, or DSSTox to verify spectral libraries and resolve discrepancies in CAS registry numbers or substituent positions .
Q. What strategies are effective for crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Solvent Selection : Recrystallize from chloroform/hexane mixtures to obtain single crystals. Slow evaporation at 4°C enhances crystal quality .
- Refinement Tools : Use SHELXL for structure refinement. Hydrogen-bonding networks (e.g., between nitrile and hydroxyl groups) can stabilize the crystal lattice .
- Validation : Check for twinning or disorder using PLATON or similar software, especially given the compound’s bulky substituents .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to evaluate electronic effects. The electron-withdrawing nitrile group may activate the bromine for Suzuki-Miyaura couplings .
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify viable precursors (e.g., 2-chlorobenzyl bromide) and reaction pathways .
- Experimental Validation : Test palladium catalysts (e.g., Pd(PPh₃)₄) under varying conditions (solvent, temperature) to optimize yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
